5-Hydroxy Bromantane
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Overview
Description
5-Hydroxy Bromantane is a metabolite of Bromantane, an immunostimulant with psychostimulating effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Bromantane typically involves the hydroxylation of Bromantane. The reaction conditions often include the use of specific catalysts and solvents to facilitate the hydroxylation process. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy Bromantane can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Conversion to corresponding alcohols or amines.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .
Scientific Research Applications
5-Hydroxy Bromantane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a metabolite of Bromantane.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its parent compound, Bromantane.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The exact mechanism of action of 5-Hydroxy Bromantane is not fully understood. it is believed to interact with dopaminergic and possibly serotonergic neurotransmitter systems, similar to its parent compound, Bromantane. This interaction may involve the modulation of neurotransmitter release and reuptake, leading to its psychostimulating and immunostimulant effects .
Comparison with Similar Compounds
Bromantane: The parent compound, known for its psychostimulating and immunostimulant effects.
Amantadine: A related compound with antiviral and antiparkinsonian properties.
Memantine: Another related compound used in the treatment of Alzheimer’s disease
Uniqueness: 5-Hydroxy Bromantane is unique due to its specific hydroxylation, which may confer distinct biological and chemical properties compared to its parent compound and other related compounds. This uniqueness makes it a valuable subject of study in various scientific fields .
Properties
IUPAC Name |
4-(4-bromoanilino)adamantan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-11-5-10-6-12(15)9-16(19,7-10)8-11/h1-4,10-12,15,18-19H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLNUULFHPBESA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=CC=C(C=C4)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476312 |
Source
|
Record name | 5-Hydroxy Bromantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560070-28-2 |
Source
|
Record name | 5-Hydroxy Bromantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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